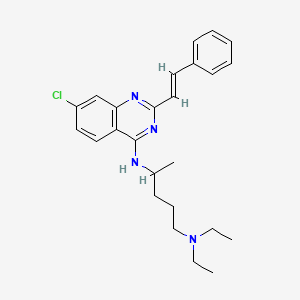

N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

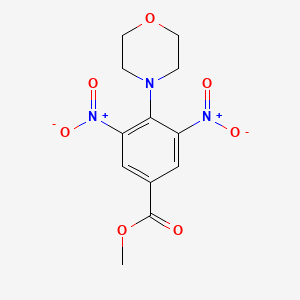

N4-(7-Chlor-2-styrylchinazolin-4-yl)-N1,N1-diethylpentan-1,4-diamin ist eine synthetische organische Verbindung, die zur Chinazolin-Familie gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Chinazolin-Kerns aus, der eine bicyclische Struktur ist, die aus einem Benzolring besteht, der mit einem Pyrimidinring verschmolzen ist.

Vorbereitungsmethoden

Die Synthese von N4-(7-Chlor-2-styrylchinazolin-4-yl)-N1,N1-diethylpentan-1,4-diamin umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg kann die folgenden Schritte umfassen:

Bildung des Chinazolin-Kerns: Der Chinazolin-Kern kann durch Cyclisierung geeigneter Vorläufer, wie z. B. Anthranilsäurederivate und Formamid, synthetisiert werden.

Einführung der Styrylgruppe: Die Styrylgruppe kann über eine Heck-Reaktion eingeführt werden, bei der ein Styrol-Derivat in Gegenwart eines Palladium-Katalysators mit dem Chinazolin-Kern gekoppelt wird.

Chlorierung: Der Chlorsubstituent kann durch eine Chlorierungsreaktion mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid eingeführt werden.

Anlagerung der Diethylpentan-1,4-diamin-Einheit: Der letzte Schritt umfasst die Kupplung der Diethylpentan-1,4-diamin-Einheit an den Chinazolin-Kern, die durch nucleophile Substitutionsreaktionen erreicht werden kann.

Analyse Chemischer Reaktionen

N4-(7-Chlor-2-styrylchinazolin-4-yl)-N1,N1-diethylpentan-1,4-diamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Chinazolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Styrylgruppe zu einer Ethylgruppe führt.

Substitution: Der Chlorsubstituent kann durch andere Nucleophile durch nucleophile Substitutionsreaktionen ersetzt werden, was zur Bildung verschiedener Derivate führt.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen, wie z. B. Suzuki- oder Sonogashira-Kupplungen, teilnehmen, um komplexere Strukturen zu bilden.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet werden.

Biologie: Es kann als Sonde oder Ligand in biologischen Studien dienen, insbesondere bei der Untersuchung von Enzyminteraktionen und Rezeptorbindung.

Medizin: Die Verbindung könnte auf ihre potenziellen pharmakologischen Eigenschaften untersucht werden, wie z. B. Antikrebs-, antimikrobielle oder entzündungshemmende Wirkungen.

Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften kann es bei der Entwicklung neuer Materialien, wie z. B. Polymere oder Beschichtungen, Anwendung finden.

Wirkmechanismus

Der Wirkmechanismus von N4-(7-Chlor-2-styrylchinazolin-4-yl)-N1,N1-diethylpentan-1,4-diamin ist nicht gut dokumentiert. Aufgrund seiner Struktur ist es wahrscheinlich, dass es über Bindungsinteraktionen mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagiert. Das Vorhandensein des Chinazolin-Kerns und der Styrylgruppe kann die Bindung an spezifische Stellen erleichtern, was zur Modulation biologischer Pfade führt.

Wirkmechanismus

The mechanism of action of N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of the quinazoline core and the styryl group may facilitate binding to specific sites, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

N4-(7-Chlor-2-styrylchinazolin-4-yl)-N1,N1-diethylpentan-1,4-diamin kann mit anderen Chinazolin-Derivaten verglichen werden, wie z. B.:

7-Chlor-2-methylchinazolin-4(1H)-on: Diese Verbindung teilt den Chinazolin-Kern und den Chlorsubstituenten, fehlt aber der Styrylgruppe und der Diethylpentan-1,4-diamin-Einheit.

2-Styrylchinazolin-4(3H)-on: Diese Verbindung weist die Styrylgruppe und den Chinazolin-Kern auf, fehlt aber dem Chlorsubstituenten und der Diethylpentan-1,4-diamin-Einheit.

Die Einzigartigkeit von N4-(7-Chlor-2-styrylchinazolin-4-yl)-N1,N1-diethylpentan-1,4-diamin liegt in seiner Kombination von Strukturmerkmalen, die ihm möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C25H31ClN4 |

|---|---|

Molekulargewicht |

423.0 g/mol |

IUPAC-Name |

4-N-[7-chloro-2-[(E)-2-phenylethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |

InChI |

InChI=1S/C25H31ClN4/c1-4-30(5-2)17-9-10-19(3)27-25-22-15-14-21(26)18-23(22)28-24(29-25)16-13-20-11-7-6-8-12-20/h6-8,11-16,18-19H,4-5,9-10,17H2,1-3H3,(H,27,28,29)/b16-13+ |

InChI-Schlüssel |

JOQGBAQMZAEQDR-DTQAZKPQSA-N |

Isomerische SMILES |

CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=CC=C3 |

Kanonische SMILES |

CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-](/img/structure/B11707766.png)

![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)

![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)

![ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707817.png)

![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)

![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)

![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)